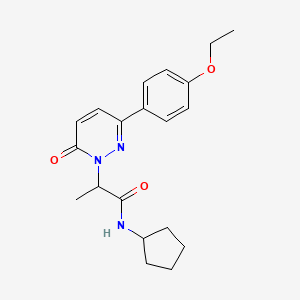

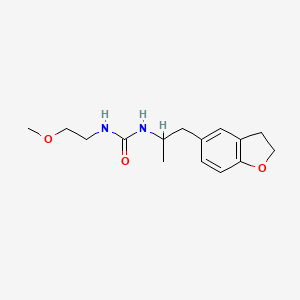

![molecular formula C18H12FN3O2 B2666750 N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide CAS No. 866048-82-0](/img/structure/B2666750.png)

N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is a chemical compound that belongs to the class of chromene and chromeno[2,3-d]pyrimidine derivatives . Chromene is a heterocyclic ring system in which a benzene ring and a pyran ring are fused together . These compounds play a vital role in the field of medicinal chemistry due to their diverse biological and pharmacological activities .

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular formula of “N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is C18H12N4O4 . The structures of the synthesized compounds are established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

The key step in the synthesis of chromeno[2,3-d]pyrimidine derivatives involves the ANRORC (Addition of Nucleophiles, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines .Physical And Chemical Properties Analysis

The average mass of “N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide” is 348.312 Da and the monoisotopic mass is 348.085846 Da .Aplicaciones Científicas De Investigación

Synthesis of Chromeno[2,3-d]pyrimidines

The compound is a derivative of chromeno[2,3-d]pyrimidines, which have been the focus of recent synthetic methods . These methods are divided into different chapters according to the type of the reaction .

Multicomponent Reaction

A microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde was achieved under catalyst-free and solvent-free conditions, delivering 5H-chromeno[2,3-d]pyrimidin-5-one derivatives . This further expanded the synthetic application of paraformaldehyde as a C1 building block .

Anticancer Activities

The synthesized compounds were evaluated for their in vitro antitumor activity against four human cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .

Synthesis of Tricyclic Pyridines

The reaction was highly regioselective and tolerated a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides providing 32 new tricyclic pyridines . These can serve as building blocks for further functionalization and enable access to a biologically relevant intermediate .

Inhibitory Activity

Some compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Bioactive Compounds

The functionally substituted chromene moiety is often considered as a crucial structural element in both naturally occurring and biologically active compounds . Because of their potential biological activity and adaptability as synthons in chemical synthesis, pyrimidine derivatives are also highly curious .

Propiedades

IUPAC Name |

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRCLPFWQGCDBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

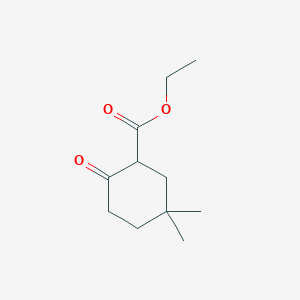

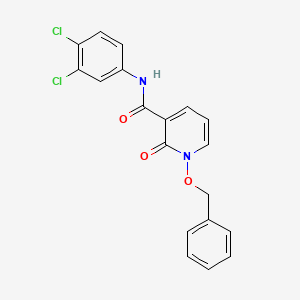

![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)

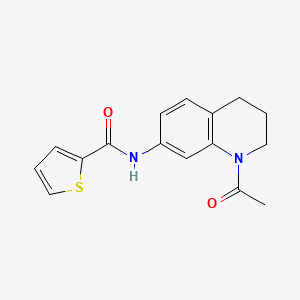

![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)

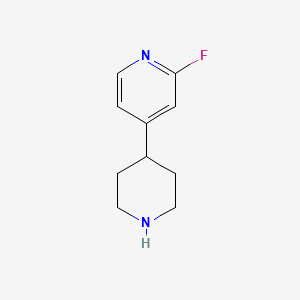

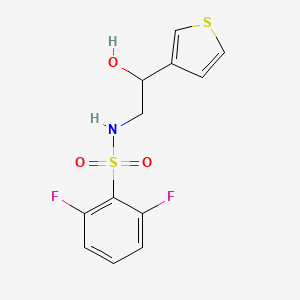

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)

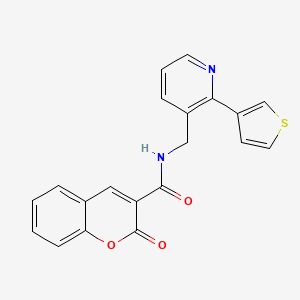

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)

![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)